molecular formula C22H43NO11 B3026312 N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide

N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide

Cat. No.: B3026312
M. Wt: 497.6 g/mol
InChI Key: ASKUBOCBWBYYHH-QBCBQYGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-decylamine lactobionamide is a compound known for its application in membrane protein extraction. It is a lactobionamide surfactant with a hydrogenated tail, which allows for the purification of membrane proteins with enhanced stability. The molecular formula of N-decylamine lactobionamide is C22H43NO11, and it has a molecular weight of 497.6 g/mol .

Scientific Research Applications

N-decylamine lactobionamide has a wide range of applications in scientific research, including:

Safety and Hazards

The safety data sheet for a related compound, DLAC, indicates that it is for research use and not for human or veterinary diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-decylamine lactobionamide is synthesized through a series of chemical reactions involving the combination of decylamine and lactobionic acid. The reaction typically involves the formation of an amide bond between the amine group of decylamine and the carboxyl group of lactobionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the bond formation.

Industrial Production Methods: In industrial settings, the production of N-decylamine lactobionamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: N-decylamine lactobionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert N-decylamine lactobionamide into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of N-decylamine lactobionamide .

Properties

IUPAC Name

(2R,3R,4R,5R)-N-decyl-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43NO11/c1-2-3-4-5-6-7-8-9-10-23-21(32)18(30)17(29)20(13(26)11-24)34-22-19(31)16(28)15(27)14(12-25)33-22/h13-20,22,24-31H,2-12H2,1H3,(H,23,32)/t13-,14-,15+,16+,17-,18-,19-,20-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKUBOCBWBYYHH-QBCBQYGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCNC(=O)C(C(C(C(CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43NO11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Decyl-4-O-beta-D-galactopyranosyl-D-gluconamide
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Reactant of Route 6
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